4-(4-Bromo-3-methylphenyl)piperidine hydrochloride
Overview
Description
4-(4-Bromo-3-methylphenyl)piperidine hydrochloride: is a chemical compound with the molecular formula C12H17BrClN and a molecular weight of 290.63 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it useful in various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
4-(4-Bromo-3-methylphenyl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical processes within the cell. Additionally, this compound has been shown to bind to specific receptors on the cell surface, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production of ATP and other metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This compound also interacts with DNA and RNA, influencing the transcription and translation processes. Additionally, this compound can modulate the activity of ion channels and transporters, affecting the movement of ions and other molecules across the cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . These interactions can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound can affect the activity of coenzymes and cofactors, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function within the cell .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications can direct this compound to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can influence its activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the para position.
Piperidine Introduction: The brominated intermediate is then reacted with piperidine under suitable conditions to form the desired piperidine derivative.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency. These methods allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Cyclization Reactions: The piperidine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted piperidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Scientific Research Applications
Chemistry: 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It serves as a building block for the synthesis of potential pharmaceutical agents, including those targeting neurological disorders .
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of neurotransmitter receptors. This interaction can influence various signaling pathways, leading to changes in cellular function .
Comparison with Similar Compounds
4-Bromo-3-methylpyridine hydrochloride: This compound is structurally similar but lacks the piperidine ring, which affects its reactivity and applications.
4-(3-Bromophenoxy)piperidine hydrochloride: Another similar compound with a different substitution pattern on the phenyl ring, leading to distinct chemical properties.
Uniqueness: 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, combined with the piperidine moiety. This combination imparts specific reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(4-bromo-3-methylphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEWGMYOHQKOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCNCC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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